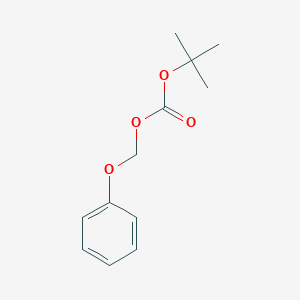

tert-Butyl phenoxymethyl carbonate

CAS No.: 920967-23-3

Cat. No.: VC20287359

Molecular Formula: C12H16O4

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920967-23-3 |

|---|---|

| Molecular Formula | C12H16O4 |

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | tert-butyl phenoxymethyl carbonate |

| Standard InChI | InChI=1S/C12H16O4/c1-12(2,3)16-11(13)15-9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

| Standard InChI Key | TZCYARAYCBOFEO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)OCOC1=CC=CC=C1 |

Introduction

Structural and Functional Characteristics of tert-Butyl Phenoxymethyl Carbonate

tert-Butyl phenoxymethyl carbonate (C₁₂H₁₆O₄) consists of a central carbonate group (-O-C(=O)-O-) bridging a tert-butyl (-C(CH₃)₃) and a phenoxymethyl (-O-C₆H₅-CH₂-) group. The tert-butyl group confers steric bulk and stability, while the phenoxymethyl moiety introduces aromaticity and potential reactivity at the benzylic position. This structure aligns with tert-butyl-protected derivatives commonly employed in organic synthesis to mask hydroxyl or carboxyl groups during multi-step reactions .

Comparative Analysis with Related Carbonates

The compound shares synthetic and functional similarities with tert-butyl octyl ether and tert-butyl cinnamate , both synthesized via Yb(OTf)₃-catalyzed reactions. For instance, tert-butyl octyl ether (C₁₂H₂₆O) is produced through nucleophilic addition of alcohols to Boc₂O, yielding 70–90% under optimized conditions . Similarly, tert-butyl cinnamate (C₁₃H₁₆O₂) demonstrates the versatility of Yb(OTf)₃ in esterification reactions . These precedents suggest that tert-butyl phenoxymethyl carbonate could be synthesized using analogous catalytic systems, with reaction parameters tailored to accommodate the phenoxymethyl group’s electronic and steric profile.

Synthetic Routes and Optimization

Yb(OTf)₃-Catalyzed Protection of Alcohols

Ytterbium triflate [Yb(OTf)₃] has emerged as a highly effective Lewis acid catalyst for tert-butyl protection reactions. In the presence of Boc₂O, Yb(OTf)₃ facilitates the formation of tert-butyl ethers and esters via a chelate complex intermediate (Figure 1) .

Proposed Synthesis Pathway for tert-Butyl Phenoxymethyl Carbonate:

-

Chelate Complex Formation: Boc₂O reacts with Yb(OTf)₃ to generate a metal-coordinated intermediate, activating the carbonyl carbon for nucleophilic attack.

-

Nucleophilic Addition: Phenoxymethanol attacks the activated carbonyl, forming a tetrahedral intermediate.

-

Elimination and Rearrangement: The intermediate undergoes elimination of tert-butanol and CO₂, yielding the carbonate product .

Table 1: Hypothetical Reaction Conditions for tert-Butyl Phenoxymethyl Carbonate Synthesis

Alternative Method: Condensation with Chloroformates

Mechanistic Insights and Stereoelectronic Effects

The reaction mechanism for Yb(OTf)₃-catalyzed carbonate formation involves a six-membered transition state (Figure 2) . The ytterbium ion stabilizes the leaving group (tert-butoxide), while the nucleophilic alcohol attacks the electrophilic carbonyl carbon. Steric hindrance from the tert-butyl group and the phenoxymethyl moiety’s electron-donating effects could influence reaction kinetics and regioselectivity. For instance, secondary alcohols exhibit lower yields due to steric constraints , suggesting that the primary alcohol in phenoxymethanol would favor efficient carbonate formation.

Physicochemical Properties and Characterization

Spectroscopic Data (Hypothesized)

Based on tert-butyl cinnamate and tert-butyl 2-hydroxybenzoate , the following properties are anticipated:

-

¹H NMR (CDCl₃):

-

δ 1.28 (s, 9H, tert-butyl -C(CH₃)₃)

-

δ 4.45 (s, 2H, OCH₂-)

-

δ 6.80–7.40 (m, 5H, aromatic -C₆H₅)

-

-

¹³C NMR (CDCl₃):

-

δ 27.7 (tert-butyl CH₃)

-

δ 73.4 (quaternary -C(CH₃)₃)

-

δ 127–139 (aromatic carbons)

-

δ 155.2 (carbonate C=O)

-

-

IR (cm⁻¹):

-

1745 (C=O stretch)

-

1240–1280 (C-O-C asymmetric stretch)

-

Table 2: Comparative NMR Data for tert-Butyl Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| tert-Butyl octyl ether | 1.18 (s, 9H), 3.41 (t, 2H) | 27.7, 73.4, 64.1 |

| tert-Butyl cinnamate | 1.54 (s, 9H), 7.59 (d, 1H) | 28.2, 166.4, 143.6 |

| tert-Butyl phenoxymethyl carbonate (hypothetical) | 1.28 (s, 9H), 4.45 (s, 2H) | 27.7, 155.2, 127–139 |

Thermal Stability and Solubility

tert-Butyl carbonates are generally stable under neutral and acidic conditions but hydrolyze in basic media. The compound is expected to exhibit:

-

Solubility: Miscible with polar aprotic solvents (e.g., DCM, THF) due to the carbonate group’s polarity.

-

Stability: Decomposition above 150°C, consistent with tert-butyl esters .

Applications in Organic Synthesis

Protecting Group Strategy

The tert-butyl group’s robustness makes it ideal for temporary protection of hydroxyl groups during multi-step syntheses. For example, in peptide chemistry, phenoxymethyl carbonate could shield serine or tyrosine side chains, enabling selective functionalization at other sites . Deprotection typically employs acidic conditions (e.g., HCl/dioxane), cleaving the carbonate without affecting acid-sensitive functionalities.

Pharmaceutical Intermediates

Phenoxymethyl derivatives are prevalent in drug design due to their enhanced bioavailability. tert-Butyl phenoxymethyl carbonate could serve as a prodrug moiety, improving membrane permeability for antiviral or anticancer agents.

Challenges and Future Directions

Current limitations include the lack of explicit experimental data for tert-butyl phenoxymethyl carbonate. Future studies should:

-

Validate the hypothesized synthesis using Yb(OTf)₃ and Boc₂O.

-

Explore enzymatic or photocatalytic deprotection methods for greener processes.

-

Investigate the compound’s behavior under radical polymerization conditions, leveraging the tert-butyl group’s stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume